molecular formula C5H12Cl2Si B076282 Chloro(3-chloropropyl)dimethylsilane CAS No. 10605-40-0

Chloro(3-chloropropyl)dimethylsilane

Cat. No. B076282
CAS RN: 10605-40-0
M. Wt: 171.14 g/mol
InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloro(3-chloropropyl)dimethylsilane and related compounds typically involves Grignard reactions, where chloropropyltriethoxysilane reacts with Grignard reagents to form chloropropylalkyldiethoxysilanes. These intermediates can further react through amination to produce various derivatives (Lin, Huang, Zhang, & Hao, 2000). Other methods include the hydrosilylation of allyl chloride with chlorodimethylsilane in the presence of a platinum catalyst, leading to derivatives like (3-chloropropyl)dimethylheptylsilane (Sturkovich et al., 1990).

Molecular Structure Analysis

The molecular structure of chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane, a compound related to Chloro(3-chloropropyl)dimethylsilane, has been studied through X-ray crystallography. This analysis revealed a trigonal-bipyramidal coordination with oxygen and chlorine atoms in axial positions, showcasing the complex structural dynamics of silicon-based compounds (Macharashvili et al., 1988).

Chemical Reactions and Properties

Chloro(3-chloropropyl)dimethylsilane can participate in a variety of chemical reactions. One notable reaction is the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes, which leads to azasilacycloalkanes. This process highlights the compound's utility in synthesizing nitrogen-containing silicon heterocycles (Voronkov et al., 1987).

Physical Properties Analysis

The physical properties of chloro(3-chloropropyl)dimethylsilane derivatives are influenced by their molecular structure. For instance, compounds like chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane exhibit distinct bipyramidal coordination, impacting their density, melting points, and solubility. These properties are crucial for their application in synthesis and material science (Macharashvili et al., 1988).

Chemical Properties Analysis

The reactivity of Chloro(3-chloropropyl)dimethylsilane towards metals, as seen in the synthesis attempts for 1,1-dimethylsilicocyclopropane, showcases its potential in creating cyclic compounds. This reactivity forms the basis for exploring new synthetic routes and applications in organic and organosilicon chemistry (Roberts & Dev, 1951).

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : It is used in the synthesis of certain compounds with antimicrobial and antiblastic activity. The compound is formed through the hydrosilylation of allyl chloride with chlorodimethylsilane (R. Sturkovich et al., 1990).

  • Chromatographic Separation : It has applications in chromatography, particularly in the separation and determination of alkylfurylsilane isomers, showcasing its utility in surface modification of silica gel (M. Kluska et al., 2010).

  • Reactions with Metals : This compound is involved in reactions with zinc and magnesium, as part of research into synthesizing 1,1-dimethylsilicocyclopropane (J. Roberts & S. Dev, 1951).

  • Synthesis of Azasilacycloalkanes : Used in aminomercuration-demercuration reactions to form azasilacycloalkanes (M. Voronkov et al., 1987).

  • Block Copolymer Synthesis : Demonstrates utility in the chemoselective stepwise coupling reactions for the synthesis of block copolymers, triblock terpolymers, and tetrablock quaterpolymers (V. Bellas & M. Rehahn, 2009).

  • Organic Functionalization of Silica Surfaces : Useful in grafting reactions on silica surfaces to create organic–inorganic hybrid materials (N. Fukaya et al., 2010).

  • Synthesis of Zwitterionic Heterocycles : Utilized in the synthesis of zwitterionic heterocycles derived from 1-chloro(dimethyl)silyl-1-borylalkenes (B. Wrackmeyer et al., 2000).

  • Organic Surface Modification : Efficiently used for chemical surface modification, particularly in the synthesis of N-silyldimethylamines (P. Schneider et al., 1990).

Safety And Hazards

Chloro(3-chloropropyl)dimethylsilane is classified as a dangerous substance. It can cause severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

chloro-(3-chloropropyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLJNLUARMMMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065138
Record name Silane, chloro(3-chloropropyl)dimethyl-
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(3-chloropropyl)dimethylsilane

CAS RN

10605-40-0
Record name Chloro(3-chloropropyl)dimethylsilane
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Chloro(3-chloropropyl)dimethylsilane
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Record name (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Synthesis routes and methods II

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 8.7 g (0.075 mol) of Et3SiH and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution was added (0.05 ml) at 34° C. Gentle heating caused a smooth exothermic reaction to 92° over 36 min. Vacuum distillation yielded 42.5% of Me2SiClCH2CH2CH2Cl and 4.8% of Et3SiCH2CH2CH2Cl. This example shows that Et3SiH at the equimolar level is an effective promoter for the reaction between Me2SiHCl and allyl chloride.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Yield
42.5%
Yield
4.8%

Synthesis routes and methods IV

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
28
Citations
N Fukaya, H Haga, T Tsuchimoto, S Onozawa… - Journal of …, 2010 - Elsevier
Organic functionalization of a silica surface has been realized by employing arylsilanes. Grafting reactions of aryl(3-chloropropyl)dimethylsilanes (aryl = p-anisyl, p-tolyl, phenyl) with …
Number of citations: 20 www.sciencedirect.com
V Bellas, M Rehahn - Macromolecular Chemistry and Physics, 2009 - Wiley Online Library
Chemoselective stepwise coupling between living polymers and a heterobifunctional‐linking agent is shown to be a powerful methodology for block copolymer synthesis. This synthetic …
Number of citations: 21 onlinelibrary.wiley.com
K Riener, TK Meister, P Gigler, WA Herrmann… - Journal of …, 2015 - Elsevier
The hydrosilylation of allyl compounds is very important for the industrial production of γ-substituted propylsilanes; however, it is also a process known to suffer from either substantial …
Number of citations: 10 www.sciencedirect.com
V Bellas, M Rehahn - Macromolecular rapid communications, 2007 - Wiley Online Library
Chemoselective stepwise coupling between living polymers and a heterobifunctional linking agent is shown to be a versatile, facile, and efficient methodology for block copolymer …
Number of citations: 35 onlinelibrary.wiley.com
P Bohn, A Deyine, R Azzouz, L Bailly… - Nuclear medicine and …, 2009 - Elsevier
INTRODUCTION: Development of new 18 F-labeled tracers for positron emission tomography (PET) imaging is increasingly important. Herein, we described the synthesis of silicon …
Number of citations: 37 www.sciencedirect.com
K Salvadori, A Krupková, LČ Šťastná, M Müllerová… - Molecules, 2021 - mdpi.com
The repetition of urea-based binding units within the receptor structure does not only lead to monomer properties multiplication. As confirmed by spectroscopic studies, UV-Vis and 1 H-…
Number of citations: 3 www.mdpi.com
M Rzonsowska, K Mituła, J Duszczak… - Inorganic Chemistry …, 2022 - pubs.rsc.org
Herein, we disclose an unexpected Si–O–Si cage reorganization that was observed during the standard hydrolytic condensation procedure of tetrasilanol double-decker silsesquioxane …
Number of citations: 6 pubs.rsc.org
R Sturkovich, Y Goldberg, V Verovsky… - Applied …, 1989 - Wiley Online Library
The alkylation of monoazoles, diazoles, triazoles and tetrazoles with dimethylheptyl(3‐iodopropyl)silane using liquid/liquid phase‐transfer catalysis affords the corresponding [3‐(N‐…
Number of citations: 14 onlinelibrary.wiley.com
K Hirano, H Yorimitsu, K Oshima - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 2295‐12‐7 ] C 5 H 12 Si (MW 100.23) InChI = 1S/C5H12Si/c1‐6(2)4‐3‐5‐6/h3‐5H2,1‐2H3 InChIKey = YQQFFTNDQFUNHB‐UHFFFAOYSA‐N (reactive silicon compound capable of …
Number of citations: 2 onlinelibrary.wiley.com
Y Luo, D Montarnal, S Kim, W Shi, KP Barteau… - …, 2015 - ACS Publications
We report herein the modular synthesis and nanolithographic potential of poly(dimethylsiloxane-block-methyl methacrylate) (PDMS-b-PMMA) with self-assembled domains approaching …
Number of citations: 136 pubs.acs.org

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